molecular formula C8H15NO2 B14663743 1-Butyl-5-hydroxypyrrolidin-2-one CAS No. 41194-01-8

1-Butyl-5-hydroxypyrrolidin-2-one

Cat. No.: B14663743
CAS No.: 41194-01-8
M. Wt: 157.21 g/mol
InChI Key: HJZNLZRMGSMHFM-UHFFFAOYSA-N
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Description

1-Butyl-5-hydroxypyrrolidin-2-one is a five-membered heterocyclic compound with a hydroxyl group at the 5-position and a butyl group at the 1-position. This compound belongs to the pyrrolidinone family, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-butyl-4-hydroxybutanamide under acidic conditions. Another method includes the reduction of 1-butyl-5-oxopyrrolidin-2-one using a reducing agent like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-5-hydroxypyrrolidin-2-one has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-5-hydroxypyrrolidin-2-one is unique due to the presence of both a hydroxyl group and a butyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

41194-01-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-butyl-5-hydroxypyrrolidin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h7,10H,2-6H2,1H3

InChI Key

HJZNLZRMGSMHFM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CCC1=O)O

Origin of Product

United States

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